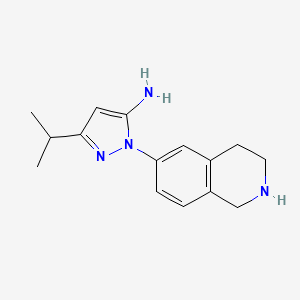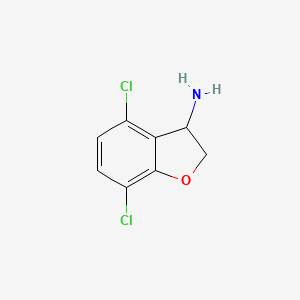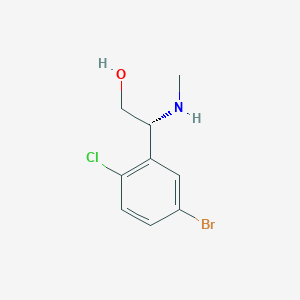![molecular formula C17H17NO6 B13045669 (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13045669.png)
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . Another method includes the use of indium (III) chloride and microwave activation to achieve rapid synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of microwave irradiation and Lewis acid catalysis can enhance reaction rates and yields, making the process more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound and its derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. The quinoline scaffold is known for its ability to interact with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, quinoline derivatives are used in the development of therapeutic agents. This compound’s unique structure and functional groups make it a candidate for further investigation in the treatment of various diseases .
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials that require complex organic molecules. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoline-4-carboxylic acid, 4-hydroxyquinoline, and various substituted quinolines .
Uniqueness
What sets (3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-7-11(17(22)24-2)13-12(10)8-4-3-5-9(8)14(18-13)15(19)20/h3-4,6-9,14,18H,5H2,1-2H3,(H,19,20)/t8-,9+,14-/m0/s1 |
Clave InChI |
GOJPJRTVUUKVBZ-QIBSRJKCSA-N |
SMILES isomérico |
COC(=O)C1=C2[C@H]3C=CC[C@H]3[C@H](NC2=C(C=C1)C(=O)OC)C(=O)O |
SMILES canónico |
COC(=O)C1=C2C3C=CCC3C(NC2=C(C=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)

![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)

![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)




![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)

